molecular formula C17H15Cl2FN2O B4645377 1-(2,3-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine

1-(2,3-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No. B4645377
M. Wt: 353.2 g/mol
InChI Key: YVXZBJGROQHKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine, commonly known as DFPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DFPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of DFPP is not fully understood, but it is believed to involve the modulation of dopamine receptors. DFPP has been shown to bind to both D1 and D2 dopamine receptors, resulting in the activation of downstream signaling pathways. The exact mechanism by which DFPP modulates dopamine receptor activity is still under investigation.
Biochemical and Physiological Effects:
DFPP has been shown to have various biochemical and physiological effects. In animal studies, DFPP has been shown to increase dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. DFPP has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. In addition, DFPP has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

DFPP has several advantages for lab experiments, including its high purity and stability. DFPP is also readily available from commercial sources, making it easy to obtain for research purposes. However, DFPP has some limitations, including its relatively high cost and limited solubility in aqueous solutions. These limitations may make it difficult to use DFPP in certain experimental settings.

Future Directions

DFPP has several potential future directions for research. One possible direction is the development of new drugs based on the structure of DFPP. DFPP has been used as a lead compound for the development of new drugs targeting various biological targets, including dopamine receptors. Another possible direction is the investigation of DFPP's potential as a neuroprotective agent. DFPP has been shown to have antioxidant and anti-inflammatory effects, which may make it useful for the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of DFPP and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,3-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine, or DFPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DFPP has been studied for its potential as an antidepressant and anxiolytic agent, as well as its potential as a lead compound for the development of new drugs targeting various biological targets. DFPP has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its relatively high cost and limited solubility in aqueous solutions. Further studies are needed to fully understand the mechanism of action of DFPP and its potential applications in various fields.

Scientific Research Applications

DFPP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DFPP has been shown to modulate the activity of dopamine receptors, which are involved in reward and motivation pathways in the brain. In pharmacology, DFPP has been studied for its potential as an antidepressant and anxiolytic agent. In medicinal chemistry, DFPP has been used as a lead compound for the development of new drugs targeting various biological targets.

properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O/c18-13-5-3-4-12(16(13)19)17(23)22-10-8-21(9-11-22)15-7-2-1-6-14(15)20/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXZBJGROQHKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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